molecular formula C15H17NO B13566560 3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol

3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol

Cat. No.: B13566560
M. Wt: 227.30 g/mol
InChI Key: DMJUFXCRCBMIHL-UHFFFAOYSA-N
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Description

3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a naphthylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.

    Substitution: The naphthylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of naphthalen-1-ylmethyl ketone or aldehyde.

    Reduction: Formation of a fully saturated pyrrolidine derivative.

    Substitution: Formation of various substituted naphthylmethyl pyrrolidines.

Scientific Research Applications

3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Similar Compounds

    3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-[(naphthalen-1-yl)methyl]pyrrolidin-2-ol: Similar structure but with the hydroxyl group in a different position.

Uniqueness

3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C15H17NO/c17-15(8-9-16-11-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,16-17H,8-11H2

InChI Key

DMJUFXCRCBMIHL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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